molecular formula C29H32N2O6 B13647723 (S)-4-(Fmoc-amino)-2-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino]butanoic Acid

(S)-4-(Fmoc-amino)-2-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino]butanoic Acid

Cat. No.: B13647723
M. Wt: 504.6 g/mol
InChI Key: BGQZWPYGWVUUEH-UHFFFAOYSA-N
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Description

The compound N-α-(9-Fluorenylmethyloxycarbonyl)-N-δ-(2,5-dioxopyrrolidin-1-yl)-L-2,4-diaminobutyric acid is commonly used in peptide synthesis. It is a derivative of L-2,4-diaminobutyric acid, which is protected by a 9-fluorenylmethyloxycarbonyl group at the alpha amino position and a 2,5-dioxopyrrolidin-1-yl group at the delta amino position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-α-(9-Fluorenylmethyloxycarbonyl)-N-δ-(2,5-dioxopyrrolidin-1-yl)-L-2,4-diaminobutyric acid typically involves the following steps:

    Protection of the alpha amino group: The alpha amino group of L-2,4-diaminobutyric acid is protected using 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.

    Protection of the delta amino group: The delta amino group is then protected using 2,5-dioxopyrrolidin-1-yl carbonate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated peptide synthesizers and high-performance liquid chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

N-α-(9-Fluorenylmethyloxycarbonyl)-N-δ-(2,5-dioxopyrrolidin-1-yl)-L-2,4-diaminobutyric acid: undergoes several types of chemical reactions:

    Deprotection reactions: The 9-fluorenylmethyloxycarbonyl group can be removed using piperidine, while the 2,5-dioxopyrrolidin-1-yl group can be removed using hydrazine.

    Coupling reactions: The compound can be coupled with other amino acids or peptides using coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.

Common Reagents and Conditions

    Deprotection: Piperidine for the 9-fluorenylmethyloxycarbonyl group, hydrazine for the 2,5-dioxopyrrolidin-1-yl group.

    Coupling: N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.

Major Products Formed

    Deprotected amino acid: L-2,4-diaminobutyric acid.

    Peptide chains: When coupled with other amino acids or peptides.

Scientific Research Applications

N-α-(9-Fluorenylmethyloxycarbonyl)-N-δ-(2,5-dioxopyrrolidin-1-yl)-L-2,4-diaminobutyric acid: is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in solid-phase peptide synthesis.

    Biology: In the study of protein-protein interactions and enzyme-substrate interactions.

    Medicine: In the development of peptide-based drugs and therapeutic agents.

    Industry: In the production of synthetic peptides for various applications.

Mechanism of Action

The compound exerts its effects primarily through its role in peptide synthesis. The 9-fluorenylmethyloxycarbonyl group protects the alpha amino group during synthesis, preventing unwanted side reactions. The 2,5-dioxopyrrolidin-1-yl group protects the delta amino group, allowing for selective deprotection and coupling reactions. These protective groups are removed under specific conditions to yield the desired peptide product.

Comparison with Similar Compounds

N-α-(9-Fluorenylmethyloxycarbonyl)-N-δ-(2,5-dioxopyrrolidin-1-yl)-L-2,4-diaminobutyric acid: is unique due to its dual protective groups, which allow for selective deprotection and coupling reactions. Similar compounds include:

    N-α-(9-Fluorenylmethyloxycarbonyl)-L-2,4-diaminobutyric acid: Lacks the 2,5-dioxopyrrolidin-1-yl group.

    N-δ-(2,5-Dioxopyrrolidin-1-yl)-L-2,4-diaminobutyric acid: Lacks the 9-fluorenylmethyloxycarbonyl group.

These similar compounds may be used in peptide synthesis but offer less flexibility in selective deprotection and coupling reactions.

Properties

Molecular Formula

C29H32N2O6

Molecular Weight

504.6 g/mol

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]butanoic acid

InChI

InChI=1S/C29H32N2O6/c1-17(26-24(32)14-29(2,3)15-25(26)33)31-23(27(34)35)12-13-30-28(36)37-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,22-23,32H,12-16H2,1-3H3,(H,30,36)(H,34,35)

InChI Key

BGQZWPYGWVUUEH-UHFFFAOYSA-N

Canonical SMILES

CC(=NC(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O

Origin of Product

United States

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